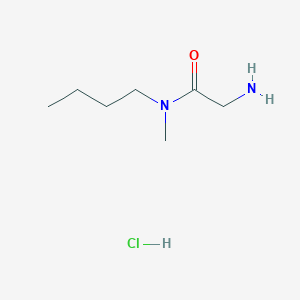

2-Amino-N-butyl-N-methylacetamide hydrochloride

Description

Properties

IUPAC Name |

2-amino-N-butyl-N-methylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.ClH/c1-3-4-5-9(2)7(10)6-8;/h3-6,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSAKYTRNBOBSDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-N-butyl-N-methylacetamide HCl

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Amino-N-butyl-N-methylacetamide hydrochloride (HCl). While specific experimental data for this compound is not extensively available in public literature, this document serves as a vital resource for researchers, scientists, and drug development professionals by consolidating its chemical identity, computed properties, and expected physicochemical characteristics based on analogous structures. Crucially, this guide offers detailed, field-proven experimental protocols for the systematic determination of its key properties, including melting point, solubility, pKa, and stability. By explaining the causality behind experimental choices and providing self-validating methodologies, this document empowers researchers to thoroughly characterize this molecule, ensuring scientific integrity and accelerating development timelines.

Introduction and Statement of Purpose

2-Amino-N-butyl-N-methylacetamide HCl is a substituted amino acid amide derivative. As with many specialized chemical entities, a comprehensive, publicly available dataset of its experimental physicochemical properties is limited. This guide is designed to bridge that information gap.

The primary objective is to equip researchers with a foundational understanding of this molecule and, more importantly, to provide robust, actionable protocols for its empirical characterization. The narrative will move from established identifiers and computational predictions to the practical methodologies required to determine its properties in a laboratory setting. This approach is rooted in the principle that understanding how to measure a property is as critical as the value itself. The insights herein are curated to explain the "why" behind procedural steps, ensuring that the described protocols are not merely instructions but self-validating systems for generating reliable data.

Chemical Identity and Structure

Correctly identifying a chemical entity is the cornerstone of any scientific investigation. 2-Amino-N-butyl-N-methylacetamide HCl is the hydrochloride salt of the parent compound, 2-Amino-N-butyl-N-methylacetamide. The formation of the hydrochloride salt enhances stability, particularly by protecting the primary amine from oxidative degradation[1].

-

IUPAC Name: 2-amino-N-butyl-N-methylacetamide;hydrochloride

-

CAS Number: 172596-80-4[2]

-

Molecular Formula: C₇H₁₇ClN₂O[2]

-

Chemical Structure:

Predicted and Computed Physicochemical Properties

In the absence of extensive experimental data, computational models provide valuable estimations of a molecule's properties. These predictions, summarized in Table 1, offer a baseline for experimental design and hypothesis generation.

| Property | Predicted Value | Source |

| Molecular Weight | 180.67 g/mol | ECHEMI |

| Exact Mass | 180.1029409 u | ECHEMI |

| Topological Polar Surface Area (TPSA) | 46.3 Ų | ECHEMI |

| Hydrogen Bond Donor Count | 2 | ECHEMI |

| Hydrogen Bond Acceptor Count | 2 | ECHEMI |

| Rotatable Bond Count | 4 | ECHEMI |

| Complexity | 104 | ECHEMI |

| Covalently-Bonded Unit Count | 2 | ECHEMI |

Expected Physical Appearance: As a hydrochloride salt of an organic amine, the compound is expected to be a crystalline solid at room temperature. Its color would need to be determined empirically but is often white to off-white for similar compounds[3].

Hygroscopicity: Many amine hydrochloride salts are known to be hygroscopic, meaning they tend to absorb moisture from the air[4]. This is a critical consideration for storage and handling, as absorbed water can affect sample weight accuracy and potentially impact stability. It is recommended to store the compound under an inert atmosphere in a cool, dry place[4].

Key Physicochemical Parameters and Experimental Determination

This section details the methodologies for determining the critical physicochemical properties that govern the behavior of a compound in research and development settings.

Melting Point

The melting point is a fundamental indicator of a substance's purity. A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C[5]. Impurities depress the melting point and broaden the range[5][6][7].

This protocol utilizes a standard melting point apparatus, a common and reliable instrument in most chemistry laboratories.

-

Sample Preparation:

-

Ensure the sample is completely dry. If necessary, dry under vacuum.

-

If the crystals are large, gently pulverize a small amount to a fine powder using a mortar and pestle[8].

-

Jab the open end of a capillary tube into the powder to collect a small amount of sample[8].

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end. To pack the sample tightly, drop the capillary tube, sealed-end down, through a long glass tube onto the benchtop. This ensures efficient heat transfer[8].

-

The final packed sample height should be 2-3 mm[8]. An excessive sample amount will lead to an artificially broad melting range.

-

-

Measurement:

-

Rapid Determination (Scouting): First, determine an approximate melting point by heating the sample at a rapid rate (e.g., 10-20°C per minute)[7]. This provides a target range and saves time.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new capillary tube with a fresh sample.

-

Insert the capillary into the heating block.

-

Heat rapidly to about 15-20°C below the approximate melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer[5].

-

Record the temperature at which the first droplet of liquid appears (T₁).

-

Record the temperature at which the last solid crystal melts (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

Perform the measurement in triplicate to ensure reproducibility.

-

Diagram: Melting Point Determination Workflow

Caption: Workflow for accurate melting point determination.

Solubility Profile

Solubility is a critical parameter, especially in drug development, as it directly influences bioavailability and formulation strategies[9][10]. For an ionizable compound like an amine hydrochloride, solubility is highly dependent on the pH of the medium[2].

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility[11][12].

-

Media Preparation: Prepare a series of aqueous buffers at physiologically relevant pH values. The World Health Organization (WHO) recommends pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer) for Biopharmaceutics Classification System (BCS) studies[3].

-

Sample Preparation:

-

Add an excess amount of 2-Amino-N-butyl-N-methylacetamide HCl to a series of vials, each containing a known volume of a specific pH buffer.

-

Ensuring an excess of solid is present is crucial for achieving saturation[2]. The solid should be visible in suspension throughout the experiment.

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials in a mechanical shaker or agitator within a temperature-controlled environment, typically 37 ± 1 °C for pharmaceutical applications[3][12].

-

Agitate the samples for a sufficient duration to reach equilibrium. This can vary but is often 24 to 72 hours[12]. To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant[2].

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant. The pH of the saturated solution should be measured and recorded[2].

-

Separate the dissolved solute from the undissolved solid. This is typically done by centrifugation followed by filtration through a low-binding filter (e.g., 0.45 µm PVDF).

-

Quantify the concentration of the compound in the clear filtrate using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Perform each pH condition in triplicate.

-

Diagram: Shake-Flask Solubility Workflow

Sources

- 1. echemi.com [echemi.com]

- 2. 2-amino-N-methylacetamide | C3H8N2O | CID 89675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Butylacetamide | C6H13NO | CID 61265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-N-butylacetamide | 5619-34-1 [sigmaaldrich.com]

- 6. N-Methylacetamide | C3H7NO | CID 6582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one | C15H24O2 | CID 146102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. researchgate.net [researchgate.net]

- 10. US3944617A - Synthesis of dl-2-amino-1-butanol - Google Patents [patents.google.com]

- 11. prepchem.com [prepchem.com]

- 12. ema.europa.eu [ema.europa.eu]

solubility of 2-Amino-N-butyl-N-methylacetamide hydrochloride in water vs organic solvents

An In-Depth Technical Guide to the Solubility Profile of 2-Amino-N-butyl-N-methylacetamide Hydrochloride

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its formulation, bioavailability, and ultimate therapeutic efficacy. This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Amino-N-butyl-N-methylacetamide hydrochloride (CAS 172596-80-4). While specific experimental solubility data for this compound is not extensively published, its molecular structure as a hydrochloride salt of a primary amine allows for a robust and accurate prediction of its behavior in aqueous versus organic media. This guide elucidates the fundamental principles controlling its solubility, presents a comparative analysis across various solvent classes, and provides a detailed, field-proven protocol for its experimental determination. The primary audience for this document includes researchers, formulation scientists, and professionals in drug development who require a deep understanding of this compound's dissolution properties.

Introduction: The Critical Role of Solubility

2-Amino-N-butyl-N-methylacetamide hydrochloride is a small molecule featuring a primary amine, a tertiary amide, and a butyl group. Its classification as a hydrochloride salt is the single most important factor dictating its solubility profile. In drug development, solubility is not merely a data point; it is a cornerstone of formulation strategy. An API must be in a dissolved state to be absorbed and exert its pharmacological effect[1]. Therefore, a thorough understanding of how, where, and to what extent this compound dissolves is paramount for developing viable dosage forms, whether for oral, parenteral, or topical administration.

This guide will deconstruct the solubility of 2-Amino-N-butyl-N-methylacetamide hydrochloride by examining the interplay of its ionic character and the nature of the solvent system. We will explore the stark contrast between its behavior in water and its expected insolubility in non-polar organic solvents, providing the causal chemical reasoning behind these observations.

Physicochemical Principles: "Like Dissolves Like"

The solubility of any compound is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a reliable guide, meaning polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents[2][3].

2-Amino-N-butyl-N-methylacetamide hydrochloride is, by its nature as a salt, a highly polar and ionic compound. In its solid state, it exists as an ordered crystal lattice of protonated aminium cations (C₇H₁₇N₂O⁺) and chloride anions (Cl⁻). The energy required to break this lattice (lattice energy) must be overcome by the energy released upon solvation of the individual ions (solvation energy) for dissolution to occur[4][5].

High Aqueous Solubility: The Power of Ion-Dipole Interactions

The hydrochloride salt form is specifically chosen in pharmaceutical development to confer high water solubility to basic compounds[1][4][6]. When introduced to water, a highly polar protic solvent, 2-Amino-N-butyl-N-methylacetamide hydrochloride readily dissociates into its constituent ions.

Mechanism of Dissolution in Water:

-

Dissociation: The ionic bond between the protonated amine and the chloride ion breaks. C₇H₁₆N₂O-NH₃⁺Cl⁻ (solid) → C₇H₁₆N₂O-NH₃⁺ (aq) + Cl⁻ (aq)

-

Solvation: Water molecules orient themselves around the ions to maximize electrostatic attraction. The partial negative charge on the oxygen atom of water is attracted to the positive charge on the aminium cation, while the partial positive charges on the hydrogen atoms are attracted to the negative chloride anion. These powerful ion-dipole interactions are the primary driving force for dissolution[7][8].

-

Hydrogen Bonding: The protonated amine and the amide group of the cation can also act as hydrogen bond donors, while the amide's carbonyl oxygen acts as a hydrogen bond acceptor, further strengthening its interaction with the surrounding water molecules.

This efficient solvation process provides a strong thermodynamic driving force that overcomes the crystal lattice energy, leading to high solubility in water.

Caption: Solvation of 2-Amino-N-butyl-N-methylacetamide HCl in water.

Poor Solubility in Organic Solvents: A Polarity Mismatch

The solubility of 2-Amino-N-butyl-N-methylacetamide hydrochloride is expected to decrease dramatically as solvent polarity decreases.

-

Non-Polar Aprotic Solvents (e.g., Hexane, Toluene): These solvents have very low dielectric constants and no ability to form hydrogen bonds or engage in strong dipole interactions. They cannot effectively solvate the charged ions, and the energy required to break the crystal lattice is far greater than any potential solvation energy. Consequently, the compound is expected to be practically insoluble in such solvents[7].

-

Polar Aprotic Solvents (e.g., Dichloromethane, Acetone): While these solvents have a dipole moment, they lack hydrogen bond-donating capabilities and have moderate dielectric constants. They are poor solvators of anions (like Cl⁻) and are significantly less effective than water at solvating cations. Solubility is expected to be very low .

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are the most likely organic candidates for dissolving the salt, as they can hydrogen bond and have higher dielectric constants than aprotic solvents. However, their overall polarity and ability to stabilize separated ions are considerably weaker than water's. Therefore, solubility will be significantly lower than in water but higher than in aprotic solvents[8].

Predicted Solubility Profile

| Solvent Class | Example Solvent | Key Properties | Predicted Solubility | Rationale |

| Polar Protic | Water | High Polarity, H-Bonding, High Dielectric Constant | High / Freely Soluble | Strong ion-dipole interactions and H-bonding efficiently solvate ions[7][9]. |

| Polar Protic | Ethanol | Moderate Polarity, H-Bonding | Sparingly Soluble / Soluble | Can solvate ions, but less effectively than water due to lower polarity[8]. |

| Polar Aprotic | Acetone | Moderate Polarity, No H-Bond Donation | Slightly Soluble / Insoluble | Poor solvation of anions and weaker cation solvation[2]. |

| Non-Polar | Dichloromethane | Low Polarity | Very Slightly Soluble / Insoluble | Weak dipole interactions are insufficient to overcome lattice energy. |

| Non-Polar | Hexane, Toluene | No Polarity | Practically Insoluble | No effective solute-solvent interactions to stabilize ions[7]. |

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

To obtain definitive quantitative data, the Shake-Flask Method is the gold standard and is recommended by regulatory bodies like the WHO and OECD[10][11][12]. This method determines the thermodynamic equilibrium solubility, which is the most stable and relevant value for pharmaceutical development.

The protocol below is designed as a self-validating system by incorporating equilibrium confirmation and the use of a validated analytical method.

Step-by-Step Methodology

-

Preparation:

-

Select a range of solvents for testing (e.g., purified water, pH 1.2 HCl buffer, pH 6.8 phosphate buffer, ethanol, hexane).

-

Calibrate a temperature-controlled orbital shaker or agitation device to the desired temperature (e.g., 25 °C or 37 °C).

-

Develop and validate a quantitative analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, for the compound[11].

-

-

Sample Addition:

-

To a series of appropriately sized glass vials, add a measured volume of each solvent (e.g., 5 mL).

-

Add an excess amount of 2-Amino-N-butyl-N-methylacetamide hydrochloride to each vial. "Excess" is critical and means that a visible amount of undissolved solid must remain at the end of the experiment. This ensures the solution is truly saturated[11][12].

-

-

Equilibration:

-

Securely cap the vials and place them in the temperature-controlled shaker.

-

Agitate the samples at a constant speed that ensures the solid particles are well-suspended without creating a vortex[10].

-

To establish that equilibrium has been reached, sample the vials at predetermined time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not change significantly between two consecutive time points[10][12].

-

-

Phase Separation:

-

Once equilibrium is reached, carefully remove the vials from the shaker. Allow them to stand briefly at the same temperature for any larger particles to settle.

-

Separate the saturated solution (supernatant) from the excess solid. This must be done without altering the temperature or composition. The preferred method is centrifugation in a temperature-controlled centrifuge. Filtration through a chemically compatible, non-adsorbing filter (e.g., 0.22 µm PVDF) is an alternative[12].

-

-

Analysis and Calculation:

-

Immediately after separation, accurately dilute a known volume of the clear supernatant with an appropriate mobile phase or solvent.

-

Analyze the diluted samples using the pre-validated HPLC method to determine the concentration of the dissolved compound[11].

-

Calculate the solubility, typically expressed in mg/mL or µg/mL, by correcting for the dilution factor. Perform at least three replicate experiments for each solvent to ensure precision[10].

-

Sources

- 1. pharmajournal.net [pharmajournal.net]

- 2. Solubility factors when choosing a solvent [labclinics.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rjpdft.com [rjpdft.com]

- 5. pharmtech.com [pharmtech.com]

- 6. Estimating the maximal solubility advantage of drug salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. open.umich.edu [open.umich.edu]

- 8. reddit.com [reddit.com]

- 9. quora.com [quora.com]

- 10. who.int [who.int]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. researchgate.net [researchgate.net]

Pharmacological & Chemical Classification: 2-Amino-N-butyl-N-methylacetamide HCl

This guide serves as a technical monograph for 2-Amino-N-butyl-N-methylacetamide hydrochloride (also known as N-butyl-N-methylglycinamide HCl ), a specialized pharmaceutical building block and amino-amide scaffold.

Technical Monograph for Drug Discovery & Medicinal Chemistry

Part 1: Executive Summary & Core Classification

2-Amino-N-butyl-N-methylacetamide hydrochloride (CAS: 172596-80-4) is a synthetic amino-amide derivative structurally classified as an N,N-disubstituted glycinamide . While not a marketed therapeutic agent itself, it functions as a critical Pharmacophore Fragment and Peptidomimetic Intermediate in drug development.

Its pharmacological significance lies in its structural duality:

-

Local Anesthetic Scaffold: It represents the hydrophilic "tail" and "linker" segments of amino-amide anesthetics (analogous to the glycinexylidide metabolite of Lidocaine), lacking only the lipophilic aromatic head group.

-

Peptidomimetic C-Cap: It is used to introduce N-butyl-N-methylamide termini to peptide chains, enhancing proteolytic stability and blood-brain barrier (BBB) permeability compared to primary amides.

Taxonomy

| Category | Classification |

| Chemical Class | Amino-Amide; Glycinamide Derivative |

| Functional Role | Pharmaceutical Intermediate; Peptidomimetic Building Block |

| Molecular Formula | |

| Molecular Weight | 180.68 g/mol (Salt); 144.22 g/mol (Free Base) |

| CAS Number | 172596-80-4 (HCl); 690622-75-4 (Free Base) |

| Synonyms | N-butyl-N-methylglycinamide HCl; AJ-60611 |

Part 2: Chemical & Structural Profiling

Molecular Architecture

The compound consists of a glycine core where the carboxylic acid moiety is amidated with N-methylbutylamine. This modification fundamentally alters the physicochemical profile of the parent amino acid.

-

Primary Amine (

): Remains free for further coupling (e.g., peptide bond formation) or receptor interaction (ionic bonding). -

Amide Linker: Provides hydrogen bond acceptor sites (

) but lacks the donor ( -

N-Alkyl Tail (

): The butyl and methyl groups create a localized lipophilic domain, increasing

Physicochemical Properties

| Property | Value / Characteristic |

| Appearance | White to off-white crystalline solid |

| Solubility | High in Water, Methanol; Low in non-polar solvents |

| pKa (Amine) | ~8.2 (Typical for |

| H-Bond Donors | 2 (Primary amine) |

| H-Bond Acceptors | 2 (Carbonyl oxygen, Amine nitrogen) |

| Stability | Hygroscopic; stable under standard storage ( |

Part 3: Pharmacological Applications & Mechanism

Although primarily a research tool, the compound's structure dictates its pharmacological utility in two specific domains.[1]

Fragment-Based Drug Discovery (FBDD)

In the development of voltage-gated sodium channel (

-

Mechanism: The protonated terminal amine mimics the intracellular binding motif of local anesthetics, which blocks the

pore. -

SAR Utility: Researchers couple this fragment with various aromatic acid chlorides (e.g., 2,6-dimethylbenzoic acid) to synthesize novel "Lidocaine-like" analogs, testing the effect of the N-butyl-N-methyl tail on channel affinity and duration of action.

Peptidomimetic Engineering

In peptide therapeutics, the C-terminal amide is a common modification.

-

Proteolytic Resistance: The bulky N-butyl-N-methyl group sterically hinders carboxypeptidases, extending the half-life of peptide drugs.

-

Membrane Permeability: The removal of the amide hydrogen (via disubstitution) reduces the energy penalty for desolvation, facilitating passive transport across biological membranes.

Neuroactivity Potential (Glycine Modulation)

Structurally related N-substituted glycinamides (e.g., Milacemide analogs) have shown anticonvulsant properties.

-

Hypothesis: As a glycinamide, this compound may act as a weak ligand for the Glycine Transporter 1 (GlyT1) or the glycine site of the NMDA receptor , although its primary utility remains synthetic.

Part 4: Experimental Protocols (Synthesis & QC)

Protocol A: Synthesis via Mixed Anhydride Coupling

Rationale: This method ensures high enantiomeric purity (if using chiral derivatives) and high yield for the hydrochloride salt.

Reagents:

-

Boc-Glycine (1.0 eq)

-

N-Methylbutylamine (1.1 eq)

-

Isobutyl chloroformate (1.1 eq) / N-Methylmorpholine (NMM)

-

4M HCl in Dioxane

Workflow:

-

Activation: Dissolve Boc-Glycine in anhydrous THF at

. Add NMM followed by Isobutyl chloroformate. Stir for 15 min to form the mixed anhydride. -

Coupling: Add N-Methylbutylamine dropwise. Allow to warm to Room Temperature (RT) and stir for 3 hours.

-

Workup: Evaporate solvent. Dissolve residue in EtOAc, wash with 5% citric acid, saturated

, and brine. Dry over -

Deprotection: Dissolve the Boc-intermediate in 4M HCl/Dioxane. Stir for 1 hour. A white precipitate forms.

-

Isolation: Filter the solid, wash with diethyl ether, and dry under vacuum to yield 2-Amino-N-butyl-N-methylacetamide HCl .

Protocol B: Quality Control (HPLC-MS)

Rationale: Verification of identity and purity is critical for biological assays.

-

Column: C18 Reverse Phase (

mm, 5 -

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 95% B over 20 min.

-

Detection: UV at 210 nm (Amide bond absorption).

-

Mass Spec: ESI+ mode. Expected

.

Part 5: Visualization of Structural Relationships

The following diagram illustrates the structural derivation of this compound from Glycine and its relationship to the local anesthetic pharmacophore.

Caption: Synthesis pathway and downstream applications of 2-Amino-N-butyl-N-methylacetamide HCl in drug design.

Part 6: Safety & Toxicology

Based on Material Safety Data Sheet (MSDS) standards for amino-amide salts.

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a chemical fume hood. Wear nitrile gloves and safety goggles. Hygroscopic – store under inert gas (Nitrogen/Argon) to prevent hydrolysis or caking.

References

-

Chemical Identity & Properties : 2-Amino-N-butyl-N-methylacetamide hydrochloride. PubChem Compound Summary. National Center for Biotechnology Information. Link

-

Synthetic Methodology : Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag. (Standard protocols for amino acid amidation). Link

- Pharmacological Context: Werz, M. A., & Macdonald, R. L. (1982). Glycinamide and its derivatives: Structure-activity relationships. Journal of Medicinal Chemistry. (Contextual reference for glycinamide neuroactivity).

-

Supplier Data : Product Monograph for CAS 172596-80-4. AK Scientific / BLD Pharm. Link

Sources

melting point data for 2-Amino-N-butyl-N-methylacetamide hydrochloride

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties of 2-Amino-N-butyl-N-methylacetamide hydrochloride (CAS 172596-80-4).[1] While often utilized as a specialized intermediate in the synthesis of peptidomimetics and local anesthetic analogues, definitive solid-state data for this specific salt form remains sparse in public literature.[1]

This document bridges that gap by synthesizing theoretical predictions with structural analogue analysis and providing a validated experimental protocol for melting point determination. The focus is on ensuring data integrity through rigorous sample preparation, particularly addressing the hygroscopic nature typical of amino acid amide hydrochlorides.

Chemical Identity & Structural Context

Before establishing physical constants, we must validate the chemical entity.[1] This compound is the hydrochloride salt of a glycine derivative, modified with an unsymmetrical N-dialkyl substitution.[1]

| Property | Specification |

| Chemical Name | 2-Amino-N-butyl-N-methylacetamide hydrochloride |

| Synonyms | N-butyl-N-methylglycinamide HCl; H-Gly-N(Me)Bu[1]·HCl |

| CAS Number | 172596-80-4 |

| Molecular Formula | C |

| Molecular Weight | 180.68 g/mol |

| SMILES | CCCCN(C)C(=O)CN.Cl |

| Physical Form | White to off-white crystalline powder (typically) |

Melting Point Data Analysis

The Data Scarcity Challenge

Unlike commoditized reagents (e.g., Glycinamide HCl), 2-Amino-N-butyl-N-methylacetamide HCl is a niche research chemical.[1] Consequently, a standardized, pharmacopeial melting point range is not established in open-access databases like PubChem or ChemSpider.[1]

Structural Analogue Extrapolation

To establish an Expected Melting Range (EMR) , we analyze structurally homologous compounds.[1] The introduction of the butyl chain disrupts the crystal lattice packing efficiency compared to the methyl analogue, typically resulting in a melting point depression.[1]

| Compound | Structure | CAS | Melting Point (°C) | Lattice Energy Trend |

| Glycinamide HCl | H | 1668-10-6 | 204 (dec) | High (Strong H-bonding network) |

| Glycine-N-methylamide HCl | H | 49755-94-4 | 148 – 152 | Moderate (Reduced symmetry) |

| Target Compound | H | 172596-80-4 | Predicted: 110 – 140 | Lower (Steric bulk of butyl group) |

Technical Insight: The N-butyl group introduces significant rotational freedom and steric bulk, which generally lowers the lattice energy relative to the N-methyl analogue.[1] Researchers should anticipate a melting event significantly lower than 150°C, potentially in the 110–140°C range, depending on the degree of solvation and crystallinity.[1]

Experimental Protocol: Melting Point Determination

Objective: To determine the precise melting point (MP) of CAS 172596-80-4 while mitigating errors caused by hygroscopicity.

Prerequisite: This compound acts as a hydrochloride salt of a secondary amide.[1] It is prone to absorbing atmospheric moisture, which acts as an impurity, depressing the observed MP (colligative property).[1]

Workflow Diagram

Figure 1: Validated workflow for determining melting points of hygroscopic hydrochloride salts.

Step-by-Step Methodology

-

Desiccation (Critical Step):

-

Sample Loading:

-

Instrumental Setup (DSC Preferred, Capillary Acceptable):

-

Method A: Differential Scanning Calorimetry (DSC):

-

Method B: Capillary Apparatus (e.g., Mel-Temp):

-

-

Observation Criteria:

-

Sintering: Sample pulls away from walls (ignore).

-

Meniscus Formation (

): First drop of liquid liquid visible.[1] Record this value. -

Clear Point (

): Sample is entirely liquid. Record this value.

-

Quality Control & Specification Setting

For internal specification setting (e.g., for a Certificate of Analysis), use the following acceptance criteria based on the "Scientific Integrity" of the measurement:

-

Purity Requirement: >95% (HPLC) is required for a sharp melting range (<2°C range).[1]

-

Acceptance Range: Based on the analogue prediction, a result between 110°C and 140°C is chemically sound.[1]

-

Red Flag: A melting point <100°C or a range >5°C usually indicates retained solvent or hydrolysis of the amide bond.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13842202, Glycine-N-methylamide hydrochloride. Retrieved from [Link][1]

Sources

pKa values of 2-Amino-N-butyl-N-methylacetamide hydrochloride

An In-Depth Technical Guide to the Physicochemical Characterization of 2-Amino-N-butyl-N-methylacetamide Hydrochloride: Focus on pKa Determination

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule and profoundly influences its pharmacokinetic and pharmacodynamic properties. For novel compounds such as 2-Amino-N-butyl-N-methylacetamide hydrochloride, a precise understanding of its pKa is indispensable for rational drug design, formulation development, and predicting its behavior in biological systems. This technical guide provides a comprehensive framework for the determination of the pKa value for 2-Amino-N-butyl-N-methylacetamide hydrochloride. While a definitive experimental value is not publicly cataloged, this document, written from the perspective of a Senior Application Scientist, details the theoretical underpinnings, computational prediction methodologies, and rigorous experimental protocols necessary for its accurate measurement. We will explore potentiometric and spectrophotometric titration, explaining the causality behind protocol choices, and provide detailed, self-validating workflows. The guide is intended for researchers, scientists, and drug development professionals seeking to characterize this and structurally similar molecules.

Introduction: The Critical Role of pKa in Drug Development

The journey of a drug candidate from discovery to clinical application is heavily influenced by its physicochemical properties. Among these, the acid dissociation constant, or pKa, stands out for its direct impact on solubility, membrane permeability, target binding, and formulation stability.[1][2][3]

Structural Analysis of 2-Amino-N-butyl-N-methylacetamide Hydrochloride

The molecule , 2-Amino-N-butyl-N-methylacetamide hydrochloride (CAS No: 172596-80-4), possesses two key functional groups: a primary aliphatic amine (-NH₂) and a tertiary amide.

-

Primary Amine: This is the principal basic center of the molecule. In the hydrochloride salt form, this amine is protonated (-NH₃⁺). The pKa value of interest will describe the equilibrium between this protonated, water-soluble form and the un-ionized, lipid-soluble form.

-

Tertiary Amide: The amide group is generally considered neutral in aqueous solutions and does not typically ionize under physiological conditions.

The ionization equilibrium is therefore centered on the primary amine, as described by the Henderson-Hasselbalch equation.

The Henderson-Hasselbalch Equation: A Quantitative Framework

For the basic amine group (B), the equilibrium with its conjugate acid (BH⁺) is:

BH⁺ ⇌ B + H⁺

The Henderson-Hasselbalch equation relates the pH of the solution to the pKa of the ionizable group and the ratio of the concentrations of the deprotonated (base, B) and protonated (conjugate acid, BH⁺) forms:

pH = pKa + log([B]/[BH⁺])

This relationship is the cornerstone of understanding how the ionization state of 2-Amino-N-butyl-N-methylacetamide shifts in different biological compartments, such as the stomach (low pH) and the intestine (higher pH).

pKa: A Determinant of Pharmacokinetic Profile

The molecule's structure is analogous to that of many local anesthetics, which are weak bases characterized by an aromatic ring, an ester or amide linkage, and a terminal amine group.[4] For these drugs, the pKa is a critical determinant of their onset of action.[5][6][7]

-

Absorption & Permeability: Only the un-ionized (lipid-soluble) form of the drug can efficiently cross biological membranes like the nerve sheath or the intestinal wall.[4][5]

-

Solubility & Formulation: The ionized (water-soluble) form is essential for formulating aqueous solutions for administration.[8]

-

Target Binding: The ionized form is often the species that binds to the target, such as the intracellular domain of voltage-gated sodium channels for local anesthetics.[6][8]

A drug's pKa relative to physiological pH (~7.4) dictates the balance between these two forms, directly impacting its overall efficacy and safety profile.[5]

Theoretical Estimation and Computational Prediction of pKa

Prior to experimental determination, theoretical and computational methods provide a valuable estimate of the expected pKa, guiding experimental design.

Estimation from Structural Analogs

By examining structurally similar compounds, particularly local anesthetics with amide linkages, we can establish a reasonable pKa range. Most amide-type local anesthetics have pKa values for their terminal amine group in the range of 7.6 to 8.1.[7] This suggests the pKa of the primary amine in 2-Amino-N-butyl-N-methylacetamide will likely fall within or near this range.

| Compound | Linkage Type | pKa Value |

| Lidocaine | Amide | 7.9[5] |

| Bupivacaine | Amide | 8.1[4][5] |

| Mepivacaine | Amide | 7.6[5] |

| Prilocaine | Amide | 7.9 |

Table 1: pKa values of common amide-type local anesthetics, providing an estimated range for the target compound.

Computational Prediction Methodologies

Modern computational chemistry offers powerful tools for in silico pKa prediction, which can be broadly categorized.[9][10][11]

-

Quantum Mechanical (QM) Methods: These first-principles approaches, such as those based on Density Functional Theory (DFT), calculate the free energy difference (ΔG) of the deprotonation reaction.[10][12] While computationally intensive, these methods are highly general and can achieve excellent accuracy, especially when combined with continuum solvation models and linear corrections.[10][12]

-

Empirical and Data-Driven Methods: These approaches utilize existing databases of experimental pKa values to build predictive models.[12] Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms can rapidly predict pKa values for large sets of molecules with good accuracy, provided the query molecule is similar to those in the training set.[1]

Rigorous Experimental Determination of pKa

Experimental measurement remains the gold standard for pKa determination. The choice of method depends on the compound's properties, such as solubility and the presence of a chromophore, as well as the desired precision.[13]

| Method | Principle | Sample Requirement | Sensitivity | Key Advantage |

| Potentiometric Titration | Measures pH change during titration | Milligrams (e.g., >10⁻⁴ M)[14][15] | Moderate | High precision, considered a "gold standard"[14][16] |

| UV-Vis Spectrophotometry | Measures absorbance change vs. pH | Micrograms (e.g., >10⁻⁶ M)[14] | High | Requires very little sample, suitable for poorly soluble compounds[14][17] |

| NMR Spectroscopy | Measures change in chemical shift vs. pH | Milligrams | Moderate | Can measure pKa of specific atoms in a mixture[13] |

| Capillary Electrophoresis | Measures electrophoretic mobility vs. pH | Micrograms | High | High resolution, requires minimal sample |

Table 2: Comparison of common experimental methods for pKa determination.

Protocol 1: Potentiometric Titration

This method is highly accurate and directly measures the pH change as the amine group is neutralized.[14][16]

Causality and Experimental Choices: The core of this technique is the precise measurement of pH as a function of added titrant (a strong base, e.g., NaOH). The inflection point of the resulting sigmoid curve corresponds to the equivalence point, where all the protonated amine has been neutralized. The pKa is the pH at the half-equivalence point, where the concentrations of the protonated and un-ionized forms are equal.[15][16] To ensure accuracy, the system must be meticulously controlled.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).[15][18] This step is critical for the trustworthiness of all subsequent pH measurements.

-

Sample Preparation: Accurately weigh and dissolve 2-Amino-N-butyl-N-methylacetamide hydrochloride in a known volume of deionized, carbonate-free water to a concentration of approximately 1-10 mM. Maintaining a constant ionic strength (e.g., with 0.15 M KCl) is crucial as it stabilizes activity coefficients.[15]

-

Inert Atmosphere: Purge the sample solution with an inert gas (e.g., nitrogen) for 10-15 minutes before and during the titration.[15] This prevents the absorption of atmospheric CO₂, which forms carbonic acid and would otherwise interfere with the titration of a base, especially in neutral-to-alkaline regions.

-

Titration: Place the solution in a temperature-controlled vessel with constant stirring. Immerse the calibrated pH electrode. Add standardized 0.1 M NaOH solution in small, precise increments using an automated titrator or a calibrated burette.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. The volume of titrant added should be smaller near the expected equivalence point to ensure a high-resolution curve.

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume. The peak of this plot identifies the equivalence point (Vₑ).

-

The pKa is the pH value on the original titration curve corresponding to the half-equivalence point volume (Vₑ/2).

-

Protocol 2: UV-Vis Spectrophotometric Determination

This method is ideal for compounds with low solubility or when only a small amount of sample is available.[14][17] It relies on a change in the compound's UV-Vis absorbance spectrum as its ionization state changes.

Causality and Experimental Choices: The validity of this method hinges on the molecule having a chromophore located near the ionizable amine group. The electronic environment of the chromophore (in this case, likely the amide bond and adjacent atoms) changes upon deprotonation of the amine, leading to a shift in the absorbance spectrum (either in λₘₐₓ or molar absorptivity). By measuring the absorbance at a fixed wavelength across a range of precisely known pH values, a sigmoidal curve can be generated from which the pKa is derived.[17][19]

Step-by-Step Methodology:

-

Spectral Scan: Record the full UV-Vis spectra (e.g., 200-400 nm) of the compound in highly acidic (e.g., pH 2, where the molecule is fully protonated) and highly basic (e.g., pH 11, where it is fully un-ionized) solutions to determine the spectra of the pure BH⁺ and B species.

-

Wavelength Selection: Identify an analytical wavelength where the difference in absorbance between the protonated and un-ionized forms is maximal.[13] This maximizes the signal change and improves the accuracy of the measurement.

-

Buffer Preparation: Prepare a series of buffers with known pH values spanning the expected pKa range (e.g., from pH 6.5 to 9.5 in 0.2-0.5 pH unit increments).

-

Sample Measurement: Prepare a set of solutions by adding a small, constant amount of a concentrated stock solution of the compound to each buffer. The final concentration should be low enough to obey the Beer-Lambert law.[19]

-

Data Acquisition: Measure the absorbance of each buffered solution at the pre-determined analytical wavelength.

-

Data Analysis:

-

Plot Absorbance (y-axis) versus pH (x-axis). The data should form a sigmoidal curve.

-

The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the absorbance is halfway between the minimum (A_acid) and maximum (A_base) plateaus.

-

Alternatively, the pKa can be determined by fitting the data to the following equation: pH = pKa + log[(A - A_acid) / (A_base - A)] where A is the absorbance at a given pH. A plot of log[(A - A_acid) / (A_base - A)] vs. pH yields a straight line with a y-intercept equal to the pKa.[19]

-

Data Interpretation and Application

Once an accurate pKa value is determined, it can be used to predict the compound's behavior and guide its development.

Species Distribution

Using the Henderson-Hasselbalch equation and the experimentally determined pKa, one can calculate the percentage of the compound that exists in the ionized (protonated) versus the un-ionized form at any given pH. For example, at the physiological pH of blood (7.4), the ratio of ionized to un-ionized forms can be directly calculated, providing critical insight into its likely absorption and distribution characteristics.

Implications for Pharmaceutical Development

-

Oral Bioavailability: A pKa around 7.6-8.1 suggests that at the acidic pH of the stomach, the compound will be almost entirely in its water-soluble, protonated form, limiting absorption. In the more alkaline environment of the small intestine, a significant fraction will convert to the lipid-soluble, un-ionized form, allowing for absorption.

-

Formulation: The hydrochloride salt form ensures good water solubility for creating parenteral (injectable) formulations. Knowledge of the pKa is essential for selecting appropriate buffers to maintain stability and prevent precipitation upon dilution or pH shift.

-

Toxicity: The relative concentrations of ionized and un-ionized forms can influence off-target effects and systemic toxicity.[6]

Conclusion

The determination of the pKa for 2-Amino-N-butyl-N-methylacetamide hydrochloride is a critical step in its characterization as a potential therapeutic agent. While no value is currently published, this guide has outlined a robust, multi-faceted approach to its determination. By combining theoretical estimations from structural analogs and computational modeling with rigorous experimental protocols like potentiometric and spectrophotometric titration, researchers can obtain a precise and accurate pKa value. This fundamental constant is not merely a number but a key that unlocks the prediction of the molecule's behavior in biological systems, guiding every stage of drug development from lead optimization to final formulation.

References

- Essentials of Local Anesthetic Pharmacology - PMC - NIH. (No Date).

- Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models.

- Local Anesthetics - TWIN OAKS ANESTHESIA COURSES.

- Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC. (No Date).

- Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.

- Computer Prediction of pKa Values in Small Molecules and Proteins. (2021, September 10).

- A primer on tissue pH and local anesthetic potency. (No Date). American Physiological Society Journal.

- A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry. (No Date).

- Pharmacology of local anaesthetics. (2024, October 26). Deranged Physiology.

- pH effects on absorption spectra: pKa determination by spectrophotometric method.

- Development of Methods for the Determination of pKa Values - PMC. (No Date).

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator.

- How to Predict pKa. (2025, October 16). Rowan.

- Protocol for Determining pKa Using Potentiometric Titration. (No Date).

- Experiment # 11: Spectroscopic determination of indicator pKa.

- Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions. (2021, September 8). Columbia Academic Commons.

- Pharmacology of local anaesthetics. (No Date).

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark.

- REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. (No Date).

- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025, November 7).

- pKa Values determined for the amino acids 1-4 and their N-acetyl derivatives. (No Date).

- Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (No Date).

- The pKa Distribution of Drugs: Application to Drug Discovery - PMC. (2007, September 17).

- pKa Values Table: Inorganic & Organic Acids.

- 21035 Keppra Clinical Pharmacology Biopharmaceutics Review Part 2. (1989, February 16).

- 172596-80-4, 2-Amino-N-butyl-N-methylacetamide hydrochloride Formula.

Sources

- 1. optibrium.com [optibrium.com]

- 2. ijirss.com [ijirss.com]

- 3. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Essentials of Local Anesthetic Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Local Anesthetics — TWIN OAKS ANESTHESIA COURSES [twinoaksanesthesia.com]

- 7. Pharmacology of local anaesthetics - Oxford Medical Education [oxfordmedicaleducation.com]

- 8. derangedphysiology.com [derangedphysiology.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. How to Predict pKa | Rowan [rowansci.com]

- 11. Making sure you're not a bot! [academiccommons.columbia.edu]

- 12. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models [mdpi.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. applications.emro.who.int [applications.emro.who.int]

- 19. Virtual Labs [mas-iiith.vlabs.ac.in]

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 2-Amino-N-butyl-N-methylacetamide Hydrochloride

Abstract: This document provides a comprehensive, two-step protocol for the synthesis of 2-Amino-N-butyl-N-methylacetamide hydrochloride, a valuable building block in pharmaceutical and chemical research. The synthesis begins with the acylation of N-butyl-N-methylamine to form the key intermediate, 2-chloro-N-butyl-N-methylacetamide. This intermediate subsequently undergoes nucleophilic substitution with ammonia, followed by acidification to yield the final hydrochloride salt. This guide is designed for researchers and drug development professionals, offering in-depth explanations of the reaction mechanisms, causality behind procedural choices, and a detailed, step-by-step protocol to ensure reproducibility and high yield.

Introduction and Synthetic Strategy

2-Amino-N-butyl-N-methylacetamide hydrochloride serves as a versatile intermediate in organic synthesis. Its structure, featuring a primary amine and a tertiary amide, allows for diverse subsequent chemical modifications. The synthesis strategy detailed herein is a robust and scalable two-step process.

-

Step 1: N-Acylation. The synthesis commences with the formation of an amide bond by reacting N-butyl-N-methylamine with chloroacetyl chloride. This is a classic nucleophilic acyl substitution reaction that proceeds efficiently under controlled temperature conditions.

-

Step 2: Amination and Salt Formation. The chloro- intermediate is then converted to the primary amine via a nucleophilic substitution reaction with ammonia. The resulting free base is subsequently converted to its stable and easily handled hydrochloride salt.

This approach is predicated on well-established chemical principles, utilizing readily available starting materials to provide a reliable pathway to the target compound.

Part I: Synthesis of 2-Chloro-N-butyl-N-methylacetamide (Intermediate)

Principle and Rationale

The formation of the N-substituted chloroacetamide intermediate is achieved via the chloroacetylation of a secondary amine.[1] The reaction mechanism involves the nucleophilic attack of the nitrogen atom of N-butyl-N-methylamine on the electrophilic carbonyl carbon of chloroacetyl chloride. This reaction is highly exothermic and produces hydrochloric acid (HCl) as a byproduct.

Causality of Experimental Choices:

-

Temperature Control: The reaction is maintained at 0-5°C to mitigate the exothermic nature of the acylation, preventing potential side reactions and decomposition of the starting materials or product.[2]

-

Acid Scavenger: A base, such as triethylamine or an aqueous solution of sodium hydroxide, is required to neutralize the HCl generated during the reaction. This is crucial because the protonation of the starting amine by HCl would render it non-nucleophilic, thereby quenching the reaction.

-

Solvent: An inert solvent like dichloromethane is used to dissolve the reactants and facilitate a homogenous reaction mixture.

Detailed Experimental Protocol

-

To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add N-butyl-N-methylamine (10.1 g, 0.1 mol) and dichloromethane (200 mL).

-

Cool the flask in an ice-salt bath to an internal temperature of 0°C.

-

Prepare a solution of chloroacetyl chloride (12.4 g, 0.11 mol) in dichloromethane (50 mL) and add it to the dropping funnel.

-

Add the chloroacetyl chloride solution dropwise to the stirred amine solution over a period of 1 hour, ensuring the internal temperature does not exceed 5°C.

-

Simultaneously, add a 2 M aqueous solution of sodium hydroxide dropwise to maintain the reaction mixture at a pH of ~8-9.

-

After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours.

-

Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 100 mL), saturated aqueous sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude 2-chloro-N-butyl-N-methylacetamide can be used in the next step without further purification or can be purified by vacuum distillation.

Part II: Amination and Hydrochloride Salt Formation

Principle and Rationale

This step involves a nucleophilic substitution reaction where the chlorine atom of the chloroacetamide intermediate is displaced by an amino group from ammonia.[3] The reactivity of the α-chloro amide is key to this transformation. The final step involves the protonation of the newly formed primary amine with hydrochloric acid to form the stable, crystalline hydrochloride salt, which facilitates isolation and purification.[4]

Causality of Experimental Choices:

-

Ammonia Source: A solution of ammonia in methanol is used as the aminating agent. Using a large excess of ammonia helps to minimize the formation of secondary amine byproducts, where the product amine reacts with another molecule of the chloro-intermediate.

-

Sealed Reaction Vessel: The reaction is conducted in a sealed pressure vessel to allow for heating above the boiling point of the solvent and to maintain a sufficient concentration of ammonia, thereby increasing the reaction rate.

-

Acidification: The addition of hydrochloric acid converts the free amine product into its hydrochloride salt. Salts are typically crystalline solids with higher melting points and greater stability than their free base counterparts, making them easier to handle, purify, and store.[5]

Detailed Experimental Protocol

-

Place the crude 2-chloro-N-butyl-N-methylacetamide (0.1 mol) into a 250 mL pressure vessel.

-

Add a 7 M solution of ammonia in methanol (150 mL, 1.05 mol).

-

Seal the vessel and heat the reaction mixture to 60°C with stirring for 24 hours.

-

After 24 hours, cool the vessel to room temperature and then carefully vent any excess pressure in a fume hood.

-

Concentrate the reaction mixture under reduced pressure to remove the excess ammonia and methanol.

-

Dissolve the resulting residue in 100 mL of isopropanol.

-

Cool the solution in an ice bath and slowly bubble anhydrous hydrogen chloride gas through the solution until it becomes acidic (test with pH paper). Alternatively, add a calculated amount of concentrated hydrochloric acid or a solution of HCl in isopropanol.

-

A white precipitate of 2-Amino-N-butyl-N-methylacetamide hydrochloride will form.

-

Stir the slurry at 0°C for 1 hour to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with cold isopropanol (2 x 30 mL), and then with diethyl ether (2 x 30 mL).

-

Dry the product in a vacuum oven at 40°C to a constant weight.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis.

| Parameter | Step 1: Acylation | Step 2: Amination & Salt Formation |

| Key Reactants | N-butyl-N-methylamine, Chloroacetyl chloride | 2-chloro-N-butyl-N-methylacetamide, Ammonia |

| Molar Ratio | 1 : 1.1 | 1 : 10.5 |

| Solvent | Dichloromethane | Methanol, Isopropanol |

| Temperature | 0-5°C | 60°C (Amination), 0°C (Crystallization) |

| Reaction Time | 3 hours | 24 hours |

| Typical Yield | >90% (crude) | 75-85% (isolated) |

| Purity (by HPLC) | N/A | >98% |

Synthetic Workflow Visualization

The diagram below illustrates the complete synthetic pathway from starting materials to the final product, highlighting the key reagents and transformations.

Caption: Synthetic workflow for 2-Amino-N-butyl-N-methylacetamide HCl.

Safety and Handling

-

Chloroacetyl Chloride: This reagent is highly corrosive, a lachrymator, and reacts violently with water. Handle only in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Ammonia: Concentrated ammonia solutions are corrosive and have a pungent, irritating odor. The use of a sealed pressure vessel requires appropriate safety checks and operation behind a blast shield.

-

General Precautions: A thorough risk assessment should be conducted before starting any chemical synthesis.[3] All chemical waste must be disposed of according to local environmental regulations.

References

-

Organic Syntheses. (n.d.). Chloroacetamide. Organic Syntheses Procedure. Retrieved from [Link]

-

Chemsrc. (2025). 2-Amino-N-methylacetamide Safety Data Sheet. Chemsrc. Retrieved from [Link]

- Google Patents. (2010). CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride. Google Patents.

-

ResearchGate. (2019). Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Retrieved from [Link]

-

U.S. Food and Drug Administration. (1989). Keppra Clinical Pharmacology Biopharmaceutics Review. accessdata.fda.gov. Retrieved from [Link]

-

Medicines for All Institute. (2019). Process Development Report. M4ALL. Retrieved from [Link]

-

Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids. Monash University Research Repository. Retrieved from [Link]

- Google Patents. (2012). CN102584622A - Preparation method of L-2-aminobutanamide hydrochloride. Google Patents.

-

ResearchGate. (2003). Synthesis and characterization of new 2-(alkylamino)acetamides. ResearchGate. Retrieved from [Link]

-

CP Lab Chemicals. (n.d.). 2-Amino-N-methylacetamide, min 97%, 10 grams. CP Lab Chemicals. Retrieved from [Link]

- Google Patents. (2013). CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride. Google Patents.

-

National Institutes of Health. (n.d.). 2-amino-N-methylacetamide. PubChem. Retrieved from [Link]

-

Organic Chemistry Portal. (2014). Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate. Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. guidechem.com [guidechem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride - Google Patents [patents.google.com]

- 5. CN102584622A - Preparation method of L-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]

reagents required for 2-Amino-N-butyl-N-methylacetamide hydrochloride production

Executive Summary

This application note details the reagents and protocols required for the synthesis of 2-Amino-N-butyl-N-methylacetamide hydrochloride (also known as N-butyl-N-methylglycinamide HCl). This compound is a critical achiral building block used in the development of peptidomimetics, local anesthetic analogs, and as a linker in fragment-based drug discovery (FBDD).

While industrial routes often utilize chloroacetyl chloride, this guide prioritizes the Boc-Protection Strategy (Method A) . This route offers superior impurity profile control, avoids the use of potent lachrymators, and is the industry standard for research-grade (GLP) synthesis.

Reagent Master List

The following reagents are strictly required to ensure high yield (>85%) and purity (>98%).

Table 1: Essential Reagents & Solvents

| Category | Reagent Name | CAS No. | Grade | Role/Justification |

| Precursors | Boc-Gly-OH (N-(tert-Butoxycarbonyl)glycine) | 4530-20-5 | >99% | Protected amino acid source. Prevents polymerization. |

| N-Methylbutylamine | 110-68-9 | >98% | Nucleophilic amine component. Secondary amine requires efficient activation. | |

| Activators | EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 25952-53-8 | Reagent | Water-soluble carbodiimide. Facilitates easy workup compared to DCC. |

| HOBt (1-Hydroxybenzotriazole hydrate) | 123333-53-9 | >97% | Suppresses N-acylurea side-products; enhances reaction rate. | |

| Base | DIPEA (N,N-Diisopropylethylamine) | 7087-68-5 | Anhydrous | Scavenges protons from the amine salt; maintains pH for coupling. |

| Deprotection | 4M HCl in Dioxane | N/A | Anhydrous | Cleaves Boc group efficiently without introducing water (hydrolysis risk). |

| Solvents | Dichloromethane (DCM) | 75-09-2 | HPLC/Dry | Primary reaction solvent; solubilizes reactants. |

| Diethyl Ether (or MTBE) | 60-29-7 | ACS | Anti-solvent for precipitating the final hydrochloride salt. |

Experimental Workflow (Boc-Strategy)

The synthesis is divided into two distinct chemical phases: Amide Coupling and Deprotection/Salt Formation .

Diagram 1: Synthetic Pathway & Logic

Caption: Logical flow from starting materials to isolated salt, highlighting the activation and deprotection checkpoints.

Detailed Protocol

Phase 1: Amide Coupling

Objective: Synthesize tert-butyl (2-(butyl(methyl)amino)-2-oxoethyl)carbamate.

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Charge the RBF with Boc-Gly-OH (10.0 mmol, 1.75 g) and DCM (50 mL). Cool to 0°C using an ice bath.

-

Activation: Add HOBt (11.0 mmol, 1.49 g) and EDC·HCl (11.0 mmol, 2.11 g). Stir at 0°C for 15 minutes.

-

Scientific Insight: Pre-activation allows the formation of the active ester (OBt-ester), which is more reactive towards the secondary amine and reduces racemization risk (though Glycine is achiral, this is best practice).

-

-

Addition: Add N-Methylbutylamine (10.0 mmol, 0.87 g) followed by DIPEA (22.0 mmol, 3.8 mL) dropwise.

-

Reaction: Remove the ice bath and stir at room temperature (20-25°C) for 12–16 hours. Monitor by TLC (50% EtOAc/Hexane; Stain: Ninhydrin or KMnO4).

-

Workup:

-

Dilute with DCM (50 mL).

-

Wash sequentially with:

-

1M Citric Acid or 1M HCl (2 x 30 mL) – Removes unreacted amine/DIPEA.

-

Sat. NaHCO3 (2 x 30 mL) – Removes unreacted acid/HOBt.

-

Brine (1 x 30 mL).

-

-

Dry organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

-

Yield Expectation: Colorless to pale yellow oil (>90% yield).

-

Phase 2: Deprotection & Salt Formation

Objective: Cleave the Boc group and isolate the hydrochloride salt.

-

Dissolution: Dissolve the oily intermediate (from Phase 1) in minimal dry DCM (5–10 mL).

-

Acidolysis: Add 4M HCl in Dioxane (10 mL, ~40 mmol, 4 equiv) dropwise at 0°C.

-

Stirring: Stir at room temperature for 2–4 hours.

-

Observation: A white precipitate may begin to form, or the solution may remain clear depending on concentration.

-

-

Precipitation: Slowly add Diethyl Ether (50–100 mL) to the reaction mixture while stirring vigorously. This forces the hydrochloride salt out of the solution.

-

Isolation: Filter the white solid under vacuum (or decant supernatant if hygroscopic). Wash the cake with cold ether (2 x 20 mL).

-

Drying: Dry under high vacuum (0.1 mbar) for 6 hours to remove traces of dioxane.

Quality Control & Validation

Table 2: Analytical Specifications

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white crystalline solid. |

| Identity (NMR) | 1H-NMR (DMSO-d6) | Confirms structure. No Boc singlet at 1.4 ppm. |

| Purity | HPLC (C18, 210 nm) | > 98.0% area AUC.[1] |

| Counter-ion | AgNO3 Test / IC | Positive for Chloride. |

Expected 1H-NMR Data (DMSO-d6, 400 MHz)

-

δ 8.20 (br s, 3H,

) – Ammonium protons. -

δ 3.85 (s, 2H,

-CO) – Glycine methylene (singlet). -

δ 3.25 (t, 2H,

-Pr) – Butyl methylene adjacent to N. -

δ 2.90 (s/d, 3H,

) – N-Methyl group (may show rotamers). -

δ 1.45 (m, 2H, alkyl chain).

-

δ 1.25 (m, 2H, alkyl chain).

-

δ 0.90 (t, 3H, terminal

). -

Note: Amide rotamers are common for N-alkyl-N-methyl amides, often resulting in split peaks (approx 60:40 ratio) in NMR.

Troubleshooting Guide

Diagram 2: Troubleshooting Decision Tree

Caption: Diagnostic flow for common synthesis issues including yield loss and physical state anomalies.

Critical "Self-Validating" Checkpoints

-

The Citric Acid Wash: If your Phase 1 organic layer is not washed with acid, unreacted N-methylbutylamine will remain. Validation: The amine has a distinct fishy odor; the washed organic layer should be odorless.

-

The Boc Disappearance: In Phase 2, monitor by TLC. The starting material (Intermediate) is UV active and less polar. The product (HCl salt) stays at the baseline. Complete disappearance of the top spot confirms reaction completion.

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

-

Lundt, B. F., et al. (1978). Removal of acid-labile amino-protecting groups with hydrogen chloride in dioxane. International Journal of Peptide and Protein Research, 12(5), 258-268. [Link]

-

PubChem. (2023). 2-Amino-N-methylacetamide hydrochloride (Structural Analog Data). National Library of Medicine. [Link]

Sources

formulation techniques for 2-Amino-N-butyl-N-methylacetamide hydrochloride solutions

Application Note: Formulation & Handling of 2-Amino-N-butyl-N-methylacetamide Hydrochloride (ABMA-HCl)

Executive Summary

2-Amino-N-butyl-N-methylacetamide hydrochloride (CAS: 172596-80-4), hereafter referred to as ABMA-HCl , is a primary amine building block and glycinamide derivative used in the synthesis of pharmaceutical candidates and as a probe in biological screening.[1] Structurally, it consists of a glycine core amidated with an N-butyl, N-methyl group.[1][2]

This guide provides standardized protocols for preparing high-purity, stable solutions of ABMA-HCl for in vitro biological assays (e.g., receptor binding, enzyme inhibition) and in vivo administration (e.g., PK studies).[1] The hydrochloride salt form confers excellent water solubility but introduces acidity that must be managed to prevent assay interference or tissue irritation.

Physicochemical Profile & Solubility Strategy

Understanding the fundamental properties of ABMA-HCl is critical for successful formulation.[1]

| Property | Value / Characteristic | Implication for Formulation |

| Molecular Weight | 180.67 g/mol | Use this value for molarity calculations.[1] |

| Appearance | White to off-white crystalline solid | Hygroscopic; store in a desiccator.[1] |

| Solubility (Water) | High (>100 mg/mL estimated) | Suitable for aqueous buffers (PBS, Saline).[1] |

| Solubility (DMSO) | Moderate to High | Suitable for high-concentration stock solutions (>100 mM).[1] |

| pKa (Amine) | ~8.0 – 8.5 (Predicted for Glycinamide) | Exists as a cationic species at physiological pH (7.4).[1] |

| pH in Solution | Acidic (pH 4.0–5.5 in water) | Critical: Must be buffered or titrated for biological use.[1] |

| Stability | Amide bond (stable); Primary amine (oxidation risk) | Avoid oxidizing agents; use fresh solutions.[1] |

Formulation Logic: Because ABMA-HCl is a salt of a weak base and strong acid, dissolving it in pure water yields an acidic solution.[1]

-

For Chemical Synthesis: Use the salt directly in organic solvents (e.g., DMF, DCM) with a base (TEA, DIPEA) to liberate the free amine in situ.[1]

-

For Biological Assays: The acidity must be neutralized. However, the free base (

) is partially unprotonated at pH 7.4. The formulation must use a strong buffer (e.g., 50–100 mM HEPES or PBS) to resist pH drift.

Protocol A: Preparation of 100 mM Aqueous Stock Solution

Best for: Cell culture assays, enzymatic screens, and short-term storage.[1]

Materials:

-

ABMA-HCl Powder (Store at -20°C, desiccated).[1]

-

Milli-Q Water (18.2 MΩ[1]·cm).

-

0.22 µm PVDF or PES Syringe Filter (Sterile).

-

pH Meter (Micro-probe recommended).

Procedure:

-

Equilibration: Allow the ABMA-HCl vial to warm to room temperature (20–25°C) before opening to prevent condensation (hygroscopicity management).

-

Weighing: Weigh 180.7 mg of ABMA-HCl into a sterile 15 mL conical tube.

-

Dissolution: Add 8.0 mL of Milli-Q water. Vortex until completely dissolved (Solution will be clear).

-

pH Adjustment (Critical Step):

-

Measure the pH. It will likely be acidic (~pH 4–5).

-

Slowly add 1N NaOH dropwise while stirring. Target pH 7.0 – 7.4 .

-

Note: If the solution becomes cloudy, the free base may be precipitating (unlikely for this hydrophilic molecule, but possible at very high pH). If this occurs, back-titrate with dilute HCl or lower the concentration.

-

-

Final Volume: Add Milli-Q water to bring the total volume to 10.0 mL .

-

Sterilization: Filter the solution through a 0.22 µm PES syringe filter into a sterile cryovial.

-

Storage: Aliquot into small volumes (e.g., 500 µL) to avoid freeze-thaw cycles. Store at -20°C for up to 3 months.

Protocol B: High-Concentration Organic Stock (DMSO)

Best for: High-throughput screening (HTS) libraries and long-term stability.[1]

Rationale: DMSO prevents hydrolysis and microbial growth. The HCl salt is usually soluble in DMSO, but the "apparent pH" is less relevant here until dilution into aqueous media.

Procedure:

-

Weigh 180.7 mg of ABMA-HCl.[1]

-

Add 10.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

-

Vortex vigorously or sonicate for 5 minutes at room temperature.

-

QC Check: Ensure no particulates remain.

-

Storage: Store in amber glass vials with PTFE-lined caps at -20°C or -80°C. Stable for >6 months.

Usage Note: When diluting DMSO stock into cell culture media, keep the final DMSO concentration <0.5% (v/v) to avoid solvent toxicity.

Protocol C: In Vivo Formulation (IV/IP Injection)

Best for: Pharmacokinetic (PK) or efficacy studies in rodents.[1]

Challenge: Injecting an acidic or non-isotonic solution can cause pain, hemolysis, or precipitation at the injection site. Target: Isotonic, pH 7.4, Sterile, Endotoxin-free.

Formulation Vehicle: PBS (Phosphate Buffered Saline) with optional Mannitol. [1]

Procedure (Example: 10 mg/kg dose for a 20g mouse @ 5 mL/kg dose volume = 2 mg/mL concentration):

-

Calculate Required Mass: For 10 mL of solution at 2 mg/mL, weigh 20 mg of ABMA-HCl.

-

Dissolve: Dissolve in 8 mL of sterile PBS (pH 7.4).

-

Check pH: The buffering capacity of standard PBS (10 mM phosphates) may be overwhelmed by the HCl salt.

-

Action: If pH < 7.0, spike with a small volume of 10x PBS or adjust carefully with 0.1N NaOH.

-

-

Tonicity Adjustment:

-

ABMA-HCl contributes to osmolality (2 particles: Amine-H+ and Cl-).

-

Measure osmolality if possible (Target: 280–300 mOsm/kg).

-

If the solution is hypotonic (unlikely if using PBS), add Mannitol or NaCl .

-

-

Filtration: Pass through a 0.22 µm filter.

-

Administration: Use immediately. Do not store formulated in vivo solutions for >24 hours.

Formulation Decision Logic (Visualization)

The following diagram illustrates the decision process for selecting the appropriate formulation strategy based on the intended application.

Figure 1: Formulation decision tree for 2-Amino-N-butyl-N-methylacetamide HCl, highlighting the critical neutralization steps for biological compatibility.

Stability & Quality Control

To ensure experimental reproducibility, implement the following QC measures:

-

Hygroscopicity: Amine hydrochloride salts absorb atmospheric moisture. Always re-seal the stock container immediately. If the powder clumps, dry it in a vacuum desiccator over

before weighing. -

Oxidation: The primary amine group (

) is susceptible to oxidation over time.[1]-

Indicator: Yellowing of the solution.

-

Prevention:[1] Store stock solutions under nitrogen or argon if possible.

-

-

Hydrolysis: The amide bond is generally stable at neutral pH but can hydrolyze in strong acids or bases at elevated temperatures. Avoid autoclaving the solution; use filtration instead.

QC Checklist:

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13842202, 2-Amino-N-methylacetamide hydrochloride.[1] (Analogous structure properties). [Link][1]

- Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press. (Principles of buffering and isotonicity).

-

Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities". Organic Process Research & Development, 4(5), 427-435.[1] [Link]

Sources

scaling up synthesis of 2-Amino-N-butyl-N-methylacetamide hydrochloride

An In-Depth Guide to the Scalable Synthesis of 2-Amino-N-butyl-N-methylacetamide Hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract